An In-depth Technical Guide to 4-Chloro-2-methoxy-6-methylaniline: Molecular Structure, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 4-Chloro-2-methoxy-6-methylaniline: Molecular Structure, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 4-Chloro-2-methoxy-6-methylaniline, a substituted aniline with significant potential as a building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's structural characteristics, outlines robust synthetic and purification protocols, and explores its promising applications, particularly in the development of kinase inhibitors. In the absence of extensive publicly available data for this specific molecule, this guide leverages established principles of organic chemistry and draws upon data from closely related analogs to provide expert-driven insights and predictive analyses.
Molecular Structure and Physicochemical Properties
4-Chloro-2-methoxy-6-methylaniline possesses a unique substitution pattern on the aniline ring that imparts specific electronic and steric properties, making it a valuable synthon in targeted drug design.
Core Structure and Substituent Effects
The foundational structure is an aniline ring, which is an aromatic amine. The electronic nature of the amino group can be significantly influenced by the substituents on the aromatic ring. In this case, the key substituents are:
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Chloro Group (C4): As an electron-withdrawing group, the chloro substituent at the para-position decreases the electron density of the aromatic ring and the basicity of the aniline nitrogen.
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Methoxy Group (C2): The methoxy group at the ortho-position is an electron-donating group through resonance, which can partially counteract the electron-withdrawing effect of the chloro group.
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Methyl Group (C6): The methyl group at the other ortho-position is a weak electron-donating group and, more importantly, provides steric bulk around the aniline nitrogen.
This combination of electronic and steric factors influences the molecule's reactivity, conformational preferences, and potential interactions with biological targets.
Predicted Physicochemical Properties
Based on its structure, the following physicochemical properties can be predicted for 4-Chloro-2-methoxy-6-methylaniline:
| Property | Predicted Value/Range | Scientific Rationale |
| Molecular Formula | C₈H₁₀ClNO | Based on the constituent atoms. |
| Molecular Weight | 171.63 g/mol | Calculated from the atomic weights of the elements.[1] |
| Appearance | Off-white to light brown solid | Aniline derivatives are often crystalline solids and can discolor over time due to oxidation. |
| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, MeOH), sparingly soluble in water. | The aromatic ring and chloro substituent impart lipophilicity, while the amino and methoxy groups offer some potential for hydrogen bonding. |
| pKa (of the anilinium ion) | 3-4 | The electron-withdrawing chloro group is expected to lower the pKa compared to unsubstituted aniline (pKa ~4.6). |
Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the methyl and methoxy protons.
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Aromatic Protons: Two singlets or two doublets with a small meta-coupling constant in the aromatic region (δ 6.5-7.5 ppm).
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N-H Proton: A broad singlet that can appear over a wide chemical shift range (δ 3.5-5.0 ppm) and is exchangeable with D₂O.
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Methoxy Protons: A sharp singlet around δ 3.8 ppm.
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Methyl Protons: A sharp singlet around δ 2.2 ppm.
¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework.
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Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-155 ppm). The carbons attached to the substituents will have characteristic chemical shifts.
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Methoxy Carbon: A signal around δ 55-60 ppm.
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Methyl Carbon: A signal in the aliphatic region (δ 15-20 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |
| N-H | 3300-3500 | Asymmetric and symmetric stretching |
| C-H (aromatic) | 3000-3100 | Stretching |
| C-H (aliphatic) | 2850-3000 | Stretching |
| C=C (aromatic) | 1450-1600 | Ring stretching |
| C-N | 1250-1350 | Stretching |
| C-O (methoxy) | 1000-1300 | Asymmetric and symmetric stretching |
| C-Cl | 700-850 | Stretching |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 171. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak at m/z 173 with about one-third the intensity of the molecular ion peak. Fragmentation patterns would likely involve the loss of a methyl group from the methoxy or the entire methoxy group.
Synthesis and Purification
The synthesis of 4-Chloro-2-methoxy-6-methylaniline can be approached through several strategic routes, leveraging common reactions in aromatic chemistry. The choice of a specific route will depend on the availability of starting materials and the desired scale of the synthesis.
Proposed Synthetic Workflow
A logical and efficient synthetic route would involve the chlorination of a pre-existing substituted aniline. The following diagram illustrates a proposed workflow.
Caption: Proposed synthesis of 4-Chloro-2-methoxy-6-methylaniline via electrophilic chlorination.
Detailed Experimental Protocol: Electrophilic Chlorination
This protocol describes a laboratory-scale synthesis of 4-Chloro-2-methoxy-6-methylaniline from 2-methoxy-6-methylaniline using N-chlorosuccinimide (NCS) as the chlorinating agent.
Materials:
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2-Methoxy-6-methylaniline
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N-Chlorosuccinimide (NCS)
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Acetonitrile (anhydrous)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate for chromatography
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methoxy-6-methylaniline (1.0 eq) in anhydrous acetonitrile.
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Addition of Chlorinating Agent: Cool the solution to 0 °C in an ice bath. Add N-chlorosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
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Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
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Workup: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3 x volumes).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Chromatography: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 4-Chloro-2-methoxy-6-methylaniline.
Purification and Characterization Workflow
The following diagram illustrates a typical workflow for the purification and characterization of the synthesized product.
Caption: General workflow for the purification and characterization of the final product.
Applications in Drug Discovery and Development
Substituted anilines are privileged scaffolds in medicinal chemistry, frequently appearing in the structures of approved drugs and clinical candidates.[2] The unique substitution pattern of 4-Chloro-2-methoxy-6-methylaniline makes it a particularly interesting building block for the synthesis of targeted therapies, especially kinase inhibitors.
Role as a Key Building Block for Kinase Inhibitors
Many small molecule kinase inhibitors feature a substituted aniline moiety that is crucial for binding to the ATP-binding pocket of the target kinase.[3] The aniline nitrogen often acts as a hydrogen bond donor, while the substituted aromatic ring engages in van der Waals and hydrophobic interactions with the protein.
The 2,4,6-trisubstituted pattern of 4-Chloro-2-methoxy-6-methylaniline offers several advantages for its use in kinase inhibitor design:
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Vectorial Projection of Substituents: The ortho- and para-substituents project into distinct regions of the kinase ATP-binding site, allowing for fine-tuning of binding affinity and selectivity.
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Modulation of Physicochemical Properties: The chloro and methoxy groups can be used to optimize the compound's solubility, lipophilicity, and metabolic stability.[4]
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Scaffold for Further Derivatization: The aniline nitrogen provides a reactive handle for the introduction of other pharmacophoric elements.
Conceptual Drug Design and Synthesis
The following diagram illustrates a conceptual workflow for the utilization of 4-Chloro-2-methoxy-6-methylaniline in a drug discovery program targeting a specific kinase.
Caption: Conceptual workflow for utilizing 4-Chloro-2-methoxy-6-methylaniline in a kinase inhibitor drug discovery program.
Safety and Handling
As with all aniline derivatives, 4-Chloro-2-methoxy-6-methylaniline should be handled with appropriate safety precautions.[5]
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Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
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Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
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Toxicity: Anilines are generally toxic and can be absorbed through the skin. Avoid direct contact. In case of contact, wash the affected area thoroughly with soap and water.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
4-Chloro-2-methoxy-6-methylaniline is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique substitution pattern provides a scaffold with tunable electronic and steric properties, making it an attractive starting material for the development of novel therapeutics, including kinase inhibitors. While detailed experimental data for this specific molecule is limited, this guide has provided a comprehensive overview of its predicted properties, robust synthetic and purification protocols based on established methodologies, and a clear rationale for its potential applications in drug discovery. As the demand for novel and targeted therapies continues to grow, the strategic use of well-designed building blocks like 4-Chloro-2-methoxy-6-methylaniline will be crucial for the successful development of the next generation of medicines.
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